molecular formula C30H48O5 B12118644 3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid

3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid

Cat. No.: B12118644
M. Wt: 488.7 g/mol
InChI Key: CVPGTSZIDQGGGX-UHFFFAOYSA-N
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Description

3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid, also known as 3alpha-Hydroxy-7-oxo-5beta-cholanic acid, is a derivative of lithocholic acid. This compound is a bile acid, which is a major component of mammalian bile. Bile acids are steroid carboxylic acids synthesized from cholesterol in liver tissue and play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .

Preparation Methods

The synthesis of 3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid involves the oxidation of chenodeoxycholic acid using sodium hypochlorite. The reaction is carried out at a controlled temperature of -15°C, with acetic acid used to adjust the acidity and methanol as the solvent. The crude product is then converted into its barium salt, which is subsequently removed. Finally, the compound is recrystallized from methanol and water to obtain high-purity this compound .

Chemical Reactions Analysis

3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include sodium hypochlorite for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid involves its interaction with bile acid receptors, such as TGR5. By binding to these receptors, the compound can modulate bile acid synthesis and secretion. This regulation helps in maintaining cholesterol homeostasis and promoting the digestion and absorption of dietary fats .

Comparison with Similar Compounds

3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid is similar to other bile acids, such as:

    Lithocholic acid: A primary bile acid with a similar structure but lacking the keto group.

    Chenodeoxycholic acid: Another primary bile acid that serves as a precursor in the synthesis of this compound.

    Obeticholic acid: A synthetic derivative used in the treatment of primary biliary cirrhosis and nonalcoholic fatty liver disease.

The uniqueness of this compound lies in its specific functional groups, which confer distinct biochemical properties and therapeutic potential .

Properties

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

methyl 4-[10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C30H48O5/c1-19(8-11-26(32)33-4)22-9-10-23-28-24(13-15-30(22,23)3)29(2)14-12-21(17-20(29)18-25(28)31)35-27-7-5-6-16-34-27/h19-24,27-28H,5-18H2,1-4H3

InChI Key

CVPGTSZIDQGGGX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)OC5CCCCO5)C)C

Origin of Product

United States

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